(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzodioxole group, a thiazolidinone ring, and multiple benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a thiazolidinone precursor under specific conditions that favor the formation of the desired isomer. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated to promote the condensation process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality. The purification process typically includes recrystallization and chromatography to isolate the desired compound from by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2E,5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-BENZYL-2-(BENZYLIMINO)-1,3-THIAZOLIDIN-4-ONE: shares structural similarities with other thiazolidinone derivatives and benzodioxole-containing compounds.
Uniqueness
- The unique combination of the benzodioxole group and the thiazolidinone ring in this compound provides distinct chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable target for further research and development.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-2-benzylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-24-23(14-20-11-12-21-22(13-20)30-17-29-21)31-25(26-15-18-7-3-1-4-8-18)27(24)16-19-9-5-2-6-10-19/h1-14H,15-17H2/b23-14-,26-25? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOYDCYYMULJQP-WPCCGSCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=NCC4=CC=CC=C4)S3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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